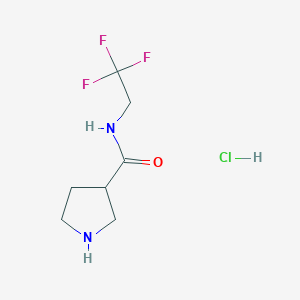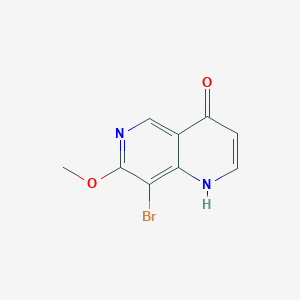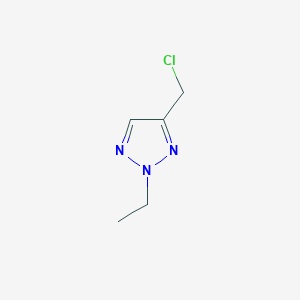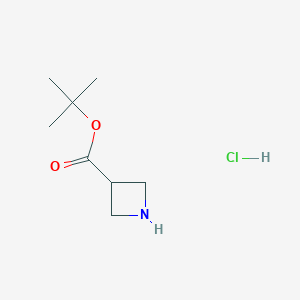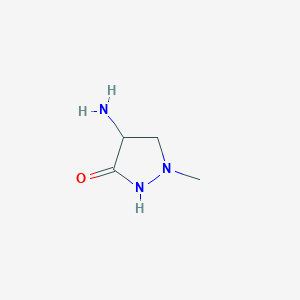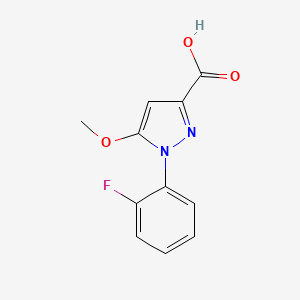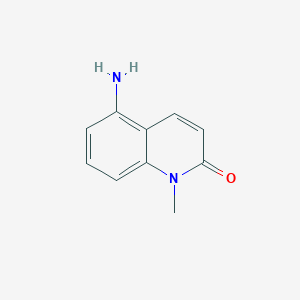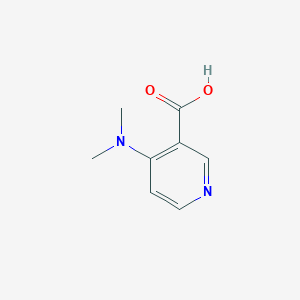
4-(ジメチルアミノ)ニコチン酸
概要
説明
4-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, 4-(dimethylamino)nicotinic acid .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it .Physical And Chemical Properties Analysis
4-(Dimethylamino)nicotinic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
抗菌および抗バイオフィルム特性
4-(ジメチルアミノ)ニコチン酸: 誘導体は、その潜在的な抗菌および抗バイオフィルム活性を研究されています。 これらの化合物は、グラム陽性菌およびグラム陰性菌を含むさまざまな細菌株の増殖を阻害する可能性を示しています . 抗菌特性は、複雑な感染症を引き起こす可能性のあるエンテロコッカス・フェカリスなどの病原体に対して特に重要です .
計算化学分析
化合物の電子特性は、HOMO/LUMO等高線プロットやMEPマップなどの手法を用いた計算化学によって調べられました . これらの分析は、標的とした抗菌活性を持つ薬剤を設計するために不可欠な分子構造と反応性に関する理解を深めます。
抗炎症および鎮痛効果
4-(ジメチルアミノ)ニコチン酸を含むニコチン酸誘導体は、抗炎症および鎮痛効果をテストするために合成されました . これらの特性により、炎症や痛みを伴う状態の治療を目的とした薬剤に含まれるのに適しています。
神経変性疾患の治療
ニコチン酸のいくつかの誘導体は、アルツハイマー病などの神経変性疾患に対して有効であることが示されています . 4-(ジメチルアミノ)ニコチン酸の研究は、これらの衰弱性疾患の新しい治療法につながる可能性があります。
皮膚科学的用途
ニコチン酸とその誘導体は、抗老化および色素沈着制御特性のために皮膚科学に応用されています . 皮膚老化に影響を与える細胞プロセスに影響を与えることで、皮膚の状態の管理と皮膚の健康の改善に役立ちます。
脂質異常症および心臓血管疾患
ニコチン酸は、リポタンパク質と血中脂質レベルに影響を与える能力のために、脂質異常症の治療に長年使用されてきました . 4-(ジメチルアミノ)ニコチン酸などの誘導体は、これらの効果を高めながら副作用を最小限に抑えるように開発され、心臓血管疾患の治療のための新しい道を開きます。
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-(Dimethylamino)nicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue . These receptors play a crucial role in lipid metabolism and energy homeostasis .
Mode of Action
It is known that niacin and its derivatives act as agonists at nicotinic acetylcholine receptors (nachrs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in various physiological processes, including neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
Niacin and its derivatives, including 4-(Dimethylamino)nicotinic acid, are precursors of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in redox reactions, acting as electron donors or acceptors . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that niacin and its derivatives are absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of niacin is complex, involving various metabolites, including nicotinamide, nicotinamide N-oxide, and nicotinuric acid .
Result of Action
The molecular and cellular effects of 4-(Dimethylamino)nicotinic acid are likely to be similar to those of niacin and its other derivatives. These effects include the regulation of lipid metabolism, reduction of cardiovascular risk, and potential neuroprotective effects .
Action Environment
The action, efficacy, and stability of 4-(Dimethylamino)nicotinic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, interactions with other substances in the environment, such as food or other drugs, can also affect the pharmacokinetics and pharmacodynamics of the compound .
生化学分析
Biochemical Properties
4-(Dimethylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular metabolism. These interactions facilitate electron transfer in redox reactions, contributing to energy production and other metabolic processes . Additionally, 4-(Dimethylamino)nicotinic acid can influence the activity of enzymes such as nicotinamide phosphoribosyltransferase, which is involved in the NAD biosynthesis pathway .
Cellular Effects
4-(Dimethylamino)nicotinic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the levels of NAD and NADP within cells, thereby affecting redox balance and energy metabolism . This compound also impacts the expression of genes involved in metabolic pathways, potentially altering cellular functions and responses to environmental stimuli . Furthermore, 4-(Dimethylamino)nicotinic acid may have protective effects on cells by enhancing their resistance to oxidative stress .
Molecular Mechanism
The molecular mechanism of 4-(Dimethylamino)nicotinic acid involves its interactions with various biomolecules. It binds to specific enzymes and proteins, influencing their activity and function. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways . Additionally, 4-(Dimethylamino)nicotinic acid can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes, such as energy production, DNA repair, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylamino)nicotinic acid can change over time. This compound is relatively stable under standard conditions, but its stability may be influenced by factors such as temperature and pH . Over time, 4-(Dimethylamino)nicotinic acid may undergo degradation, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)nicotinic acid vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve cellular function . At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
4-(Dimethylamino)nicotinic acid is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD . This compound also affects metabolic flux and metabolite levels, influencing processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions underscore the compound’s role in maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-(Dimethylamino)nicotinic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, it can be transported across cell membranes by specific transporters, such as the SLC5A8 and SLC22A1 transporters . Once inside the cell, 4-(Dimethylamino)nicotinic acid may accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-(Dimethylamino)nicotinic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, it may localize to the mitochondria, where it participates in energy production and redox reactions . Additionally, 4-(Dimethylamino)nicotinic acid can influence the activity of enzymes and proteins within these compartments, further modulating cellular processes .
特性
IUPAC Name |
4-(dimethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDPQPBBDRJLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)


